4-(4-Bromobenzoyl)oxane
Overview
Description
4-(4-Bromobenzoyl)oxane is a synthetic compound. It has a molecular weight of 269.13 g/mol and 476.124 .
Molecular Structure Analysis
The IUPAC name for 4-(4-Bromobenzoyl)oxane is (4-bromophenyl) (tetrahydro-2H-pyran-4-yl)methanone . The InChI code is 1S/C12H13BrO2/c13-11-3-1-9 (2-4-11)12 (14)10-5-7-15-8-6-10/h1-4,10H,5-8H2 .Physical And Chemical Properties Analysis
4-(4-Bromobenzoyl)oxane is a powder . It has a molecular weight of 269.13 g/mol and 476.124 .Scientific Research Applications
Flame Retardants and Environmental Impacts
Brominated flame retardants (BFRs) play a critical role in reducing the flammability of materials. Novel brominated flame retardants (NBFRs) are increasingly used due to restrictions on older BFRs. These compounds, including those similar to "4-(4-Bromobenzoyl)oxane," have been studied for their occurrence in indoor air, dust, consumer goods, and their potential environmental and health impacts. The research emphasizes the importance of understanding the environmental fate, toxicity, and occurrence of these compounds in various matrices (Zuiderveen, Slootweg, & de Boer, 2020).
Heterocyclic Compounds in Medicinal Chemistry
The structural motif of "4-(4-Bromobenzoyl)oxane" is indicative of its potential use in synthesizing heterocyclic compounds. For instance, 1,3,4-oxadiazoles are notable for their wide range of biological activities, and research into these compounds has been driven by their potential therapeutic applications. The synthesis and pharmacological evaluation of 1,3,4-oxadiazole derivatives have been a significant area of interest, highlighting the importance of such structures in developing new medicinal agents with various bioactivities (Verma et al., 2019).
Water Contamination and Treatment
Compounds similar to "4-(4-Bromobenzoyl)oxane" have been implicated in environmental pollution, such as 1,4-dioxane, a contaminant in water that poses significant challenges for remediation due to its stability and solubility in water. Research into the state of contamination and the evaluation of treatment technologies is crucial for addressing the presence of such recalcitrant compounds in the environment (Godri Pollitt et al., 2019).
Safety and Hazards
properties
IUPAC Name |
(4-bromophenyl)-(oxan-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10/h1-4,10H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVQJNOBZNKTNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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